

# A comparative study of different sulfur precursors for thin film deposition

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## Compound of Interest

Compound Name: Azanium,pentasulfide

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## A Comparative Guide to Sulfur Precursors for Thin Film Deposition

For Researchers, Scientists, and Drug Development Professionals

The selection of a sulfur precursor is a critical parameter in the deposition of high-quality sulfide thin films, directly influencing the material's structural, optical, and electronic properties. This guide provides a comparative analysis of commonly used sulfur precursors, supported by experimental data, to aid researchers in choosing the optimal precursor for their specific application. The performance of various precursors is evaluated across different deposition techniques, including Chemical Bath Deposition (CBD), Atomic Layer Deposition (ALD), and Spray Pyrolysis.

## Performance Comparison of Sulfur Precursors

The choice of sulfur precursor significantly impacts key thin film characteristics such as crystallinity, morphology, band gap, and defect density. The following table summarizes quantitative data from various studies, offering a side-by-side comparison of different precursors for the deposition of common sulfide thin films.

Sulfur Precursor	Thin Film Material	Deposition Technique	Film Thickness	Crystallite Size (nm)	Band Gap (eV)	Key Findings & Remarks
Thiourea	CdS	Chemical Bath Deposition	73 - 4800	15 - 30	2.22 - 2.4	Increasing deposition time with thiourea leads to thicker films and a slight decrease in the band gap. The resulting films show good crystallinity with a cubic or hexagonal structure. <a href="#">[1]</a>
ZnS	Chemical Bath Deposition	40 - 63	~12	~3.77	Produces amorphous or nano-crystalline ZnS films with a wide band gap. The film quality is sensitive to the concentrati	

on of  
thiourea  
and other  
bath  
parameters  
.[2]

The  
concentrati  
on of  
thiourea  
plays a  
crucial role  
in  
achieving  
the desired  
stoichiomet  
ry and  
crystallinity  
of CZTS  
films.  
Higher  
concentrati  
ons can  
lead to  
larger  
crystallite  
sizes.[3][4]

CZTS

Spray  
Pyrolysis

266 - 289  
μm

25 - 37.5

1.2 - 1.53

Sodium  
Thiosulfate

CdS

Chemical  
Bath  
Deposition

~150

-

2.23 - 2.27

An  
alternative  
to thiourea,  
it can  
produce  
CdS films  
with good  
adherence  
and  
uniformity.

						The band gap can be tuned by adjusting the deposition time. <a href="#">[5]</a>
ZnS	Chemical Bath Deposition	-	-	-	Used in complexing agent-free electrolytes for the electrodeposition of ZnS thin films.	
Hydrogen Sulfide (H <sub>2</sub> S) Gas	MoS <sub>2</sub>	Atomic Layer Deposition	Controllable (e.g., ~4.3 Å/cycle)	20 - 100	-	Enables precise, self-limiting growth of high-quality, crystalline MoS <sub>2</sub> films. However, H <sub>2</sub> S is highly toxic and requires specialized handling. <a href="#">[6]</a> <a href="#">[7]</a>
PbS	MOCVD	-	-	-	Traditionally used in MOCVD and ALD of	

PbS, but its toxicity is a major drawback.

Used for the sulfurization of Cu(In,Ga)S<sub>2</sub> thin films to form a graded bandgap structure, which can improve solar cell performance.[\[8\]](#)

Material	Process	Advantages	Disadvantages	Notes
CIGS	Sulfurization	-	-	-

Thioacetamide	CZTS	Microwave Synthesis	-	-	1.713	In a comparative study with thiourea for CZTS particle synthesis, thioacetamide resulted in less crystalline particles and a slightly larger band gap.[6]
Elemental Sulfur	CZTS	Sulfurization	-	-	-	Commonly used in two-step processes where a metallic precursor is sulfurized at high temperatures. The sulfur content and annealing conditions are critical for phase purity.

CIGS	Annealing	-	-	-	Annealing CIGS films with elemental sulfur has been shown to improve solar cell efficiency by passivating defects and widening the surface bandgap. [8]	
Organic Precursors (e.g., Dithiocarbamates, Di-tert-butyl disulfide)	Ga <sub>2</sub> S <sub>3</sub>	MOCVD	-	~50	-	Single-source dithiocarbamate precursors offer a route to deposit nano-crystalline Ga <sub>2</sub> S <sub>3</sub> films.
NiS <sub>x</sub>	Atomic Layer Deposition	-	-	-	Di-tert-butyl disulfide (TBDS) has been demonstrat	

ed as a  
less  
hazardous  
alternative  
to H<sub>2</sub>S for  
the ALD of  
high-quality  
metal  
sulfide  
films.[\[9\]](#)[\[10\]](#)

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## Experimental Protocols

Detailed and reproducible experimental protocols are essential for achieving desired thin film properties. Below are representative methodologies for common thin film deposition techniques using different sulfur precursors.

### Chemical Bath Deposition (CBD) of ZnS Thin Films using Thiourea

This protocol describes a typical CBD process for depositing Zinc Sulfide (ZnS) thin films onto glass substrates.

- Substrate Cleaning: Glass substrates are meticulously cleaned by immersing them in a chromic acid solution for 2 hours, followed by rinsing with deionized water and acetone.[\[3\]](#)
- Precursor Solution Preparation:
  - A stock solution of 0.025 M Zinc Sulfate (ZnSO<sub>4</sub>) is prepared.
  - A stock solution of 0.27 M Thiourea (SC(NH<sub>2</sub>)<sub>2</sub>) is prepared.
  - Ammonia (NH<sub>4</sub>OH) solution (e.g., 2.9 M) is used as a complexing agent and to adjust the pH.
- Deposition Process:



- In a beaker, 10 ml of the  $\text{ZnSO}_4$  solution is mixed with a controlled amount of  $\text{NH}_4\text{OH}$  solution and stirred until the solution becomes clear.
- 10 ml of the thiourea solution is then added to the beaker under continuous stirring.
- The cleaned glass substrates are vertically immersed into the solution.
- The beaker is sealed and placed in a water bath maintained at a constant temperature, typically around  $70^\circ\text{C}$ .
- The deposition is carried out for a specific duration, ranging from 30 to 120 minutes, depending on the desired film thickness.[\[11\]](#)
- Post-Deposition Treatment: After deposition, the substrates are removed from the bath, rinsed with deionized water to remove any loosely adhered particles, and dried in air.

## Atomic Layer Deposition (ALD) of $\text{MoS}_2$ Thin Films using Hydrogen Sulfide ( $\text{H}_2\text{S}$ )

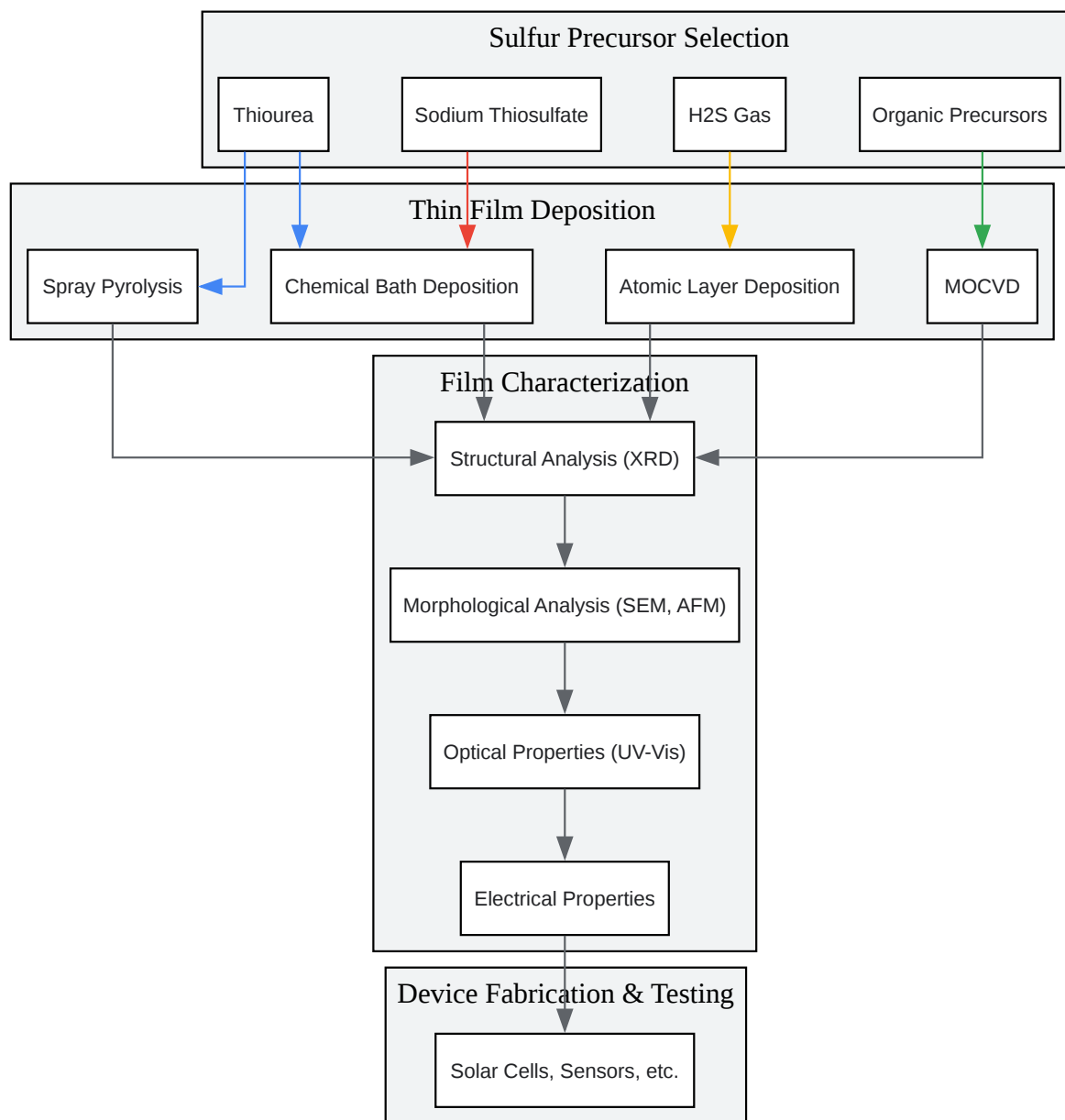
This protocol outlines the steps for depositing Molybdenum Disulfide ( $\text{MoS}_2$ ) thin films using ALD, a technique known for its precise thickness control.

- Substrate Preparation: A silicon wafer is cleaned sequentially with acetone and ethanol in an ultrasonic bath.
- ALD System Setup:
  - A commercial ALD reactor is used.
  - Molybdenum pentachloride ( $\text{MoCl}_5$ ) is used as the molybdenum precursor and is heated to  $200^\circ\text{C}$  to ensure sufficient vapor pressure.
  - Hydrogen sulfide ( $\text{H}_2\text{S}$ ) gas (e.g., 99.6% purity) is used as the sulfur precursor.
  - High-purity nitrogen ( $\text{N}_2$ ) is used as the carrier and purging gas.
- Deposition Cycle:

- The deposition chamber is maintained at a temperature between 420°C and 490°C.
- Step 1 (MoCl<sub>5</sub> Pulse): A pulse of MoCl<sub>5</sub> vapor is introduced into the reaction chamber.
- Step 2 (N<sub>2</sub> Purge): The chamber is purged with N<sub>2</sub> gas to remove unreacted MoCl<sub>5</sub> and any byproducts.
- Step 3 (H<sub>2</sub>S Pulse): A pulse of H<sub>2</sub>S gas is introduced into the chamber, reacting with the MoCl<sub>5</sub> monolayer on the substrate surface to form MoS<sub>2</sub>.
- Step 4 (N<sub>2</sub> Purge): The chamber is again purged with N<sub>2</sub> to remove unreacted H<sub>2</sub>S and reaction byproducts.
- Film Growth: These four steps constitute one ALD cycle. The desired film thickness is achieved by repeating this cycle multiple times. The growth rate is typically in the range of a few angstroms per cycle.

## Experimental Workflow Diagram

The following diagram illustrates a generalized workflow for the deposition and characterization of thin films using various sulfur precursors.



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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

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